molecular formula C14H19NO B4754180 Xyigeiiuguyjeg-xbxarrhusa-

Xyigeiiuguyjeg-xbxarrhusa-

Cat. No.: B4754180
M. Wt: 217.31 g/mol
InChI Key: XYIGEIIUGUYJEG-XBXARRHUSA-N
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Description

Xyigeiiuguyjeg-xbxarrhusa- is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol is 217.146664230 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Xyigeiiuguyjeg-xbxarrhusa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xyigeiiuguyjeg-xbxarrhusa- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-12-14-9-5-11-15(14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIGEIIUGUYJEG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC=CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C/C=C/C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

How to formulate a research question for studying Xyigeiiuguyjeg-xbxarrhusa-?

Methodological Answer:

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
  • Align the question with a theoretical framework (e.g., chemical bonding theories or pharmacological models) to guide hypothesis generation and experimental design .
  • Example: "How does the molecular structure of Xyigeiiuguyjeg-xbxarrhusa- influence its reactivity under varying pH conditions?"

Q. What strategies ensure a comprehensive literature review for novel compounds like Xyigeiiuguyjeg-xbxarrhusa-?

Methodological Answer:

  • Conduct systematic searches using databases (e.g., PubMed, SciFinder) with Boolean operators to combine keywords like "synthesis," "spectroscopic characterization," and "biological activity."
  • Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
  • Organize findings using reference management tools and annotate gaps in knowledge (e.g., missing toxicity data) .

Q. What experimental design principles are critical for initial studies of Xyigeiiuguyjeg-xbxarrhusa-?

Methodological Answer:

  • Define control groups and independent/dependent variables (e.g., temperature, reaction time) to isolate compound-specific effects .
  • Include replication (≥3 trials) to assess reproducibility and reduce random error .
  • Document protocols in detail (e.g., reagent purity, instrumentation settings) to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for Xyigeiiuguyjeg-xbxarrhusa-?

Methodological Answer:

  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, measurement techniques) .
  • Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to determine if differences are significant .
  • Cross-validate findings using alternative methods (e.g., NMR vs. X-ray crystallography) .

Example Data Analysis Table:

ExperimentCondition A (Yield %)Condition B (Yield %)p-value
Trial 178 ± 265 ± 30.021
Trial 276 ± 164 ± 20.018
Conclusion: Significant yield differences suggest Condition A optimizes synthesis.

Q. How to integrate multidisciplinary approaches for studying Xyigeiiuguyjeg-xbxarrhusa-’s mechanisms?

Methodological Answer:

  • Combine computational modeling (e.g., DFT calculations) with empirical techniques (e.g., in vitro assays) to validate theoretical predictions .
  • Use case studies to contextualize findings (e.g., comparing the compound’s behavior to structurally similar molecules) .
  • Collaborate with specialists (e.g., toxicologists, material scientists) to address complex interactions .

Q. How to design a robust theoretical framework for hypothesis testing?

Methodological Answer:

  • Anchor hypotheses in established theories (e.g., QSAR models for bioactivity prediction) .
  • Iteratively refine the framework using abductive reasoning (e.g., observing unexpected results and revising assumptions) .
  • Validate through falsifiability tests (e.g., designing experiments to disprove the null hypothesis) .

Key Considerations for Methodological Rigor

  • Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) with detailed metadata .
  • Ethical Compliance : Obtain institutional review for studies involving biological or environmental risks .
  • Uncertainty Reporting : Quantify measurement errors (e.g., ±SD) and discuss limitations in interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.